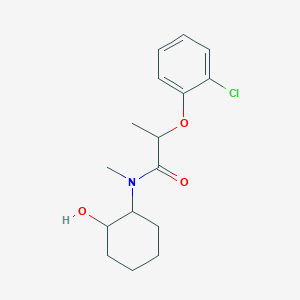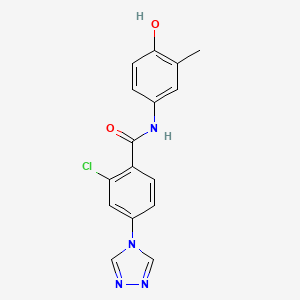
2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide, also known as CCPA, is a synthetic compound that has been widely studied for its potential applications in scientific research. CCPA belongs to a class of compounds called adenosine A1 receptor agonists, which have been shown to have various effects on the body's biochemical and physiological processes. In
作用机制
2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide acts as an agonist for adenosine A1 receptors, which are G protein-coupled receptors that are widely distributed throughout the body. When this compound binds to adenosine A1 receptors, it activates a signaling pathway that leads to the inhibition of adenylate cyclase and the decrease in cyclic AMP levels. This, in turn, leads to various physiological effects such as the reduction of heart rate and blood pressure.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects on the body. In addition to its effects on heart rate and blood pressure, this compound has also been shown to have neuroprotective effects, reduce inflammation, and improve cognitive function. These effects are thought to be mediated by the activation of adenosine A1 receptors in various tissues throughout the body.
实验室实验的优点和局限性
One of the main advantages of using 2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide in lab experiments is its selectivity for adenosine A1 receptors. This allows researchers to specifically study the effects of adenosine A1 receptor activation without the interference of other signaling pathways. However, one limitation of using this compound is its relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are many potential future directions for research on 2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide. One area of interest is in the development of new adenosine A1 receptor agonists with improved pharmacological properties, such as longer half-lives and increased selectivity. Another area of interest is in the study of the effects of this compound on various disease states, such as cardiovascular disease, neurodegenerative disorders, and inflammation. Overall, this compound has great potential for advancing our understanding of adenosine A1 receptor signaling and its role in various physiological processes.
合成方法
2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide can be synthesized using a multi-step process that involves the reaction of 2-chlorophenol with 2-(hydroxymethyl)cyclohexanone, followed by the addition of methylamine and acetic anhydride. The resulting product is then purified using column chromatography to obtain the final this compound compound. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学研究应用
2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide has been extensively studied for its potential applications in scientific research. One of the most notable applications is in the study of adenosine A1 receptors, which are involved in various physiological processes such as regulation of heart rate, blood pressure, and neuronal activity. This compound has been shown to selectively activate adenosine A1 receptors, making it a useful tool for studying the effects of adenosine A1 receptor activation on these processes.
属性
IUPAC Name |
2-(2-chlorophenoxy)-N-(2-hydroxycyclohexyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO3/c1-11(21-15-10-6-3-7-12(15)17)16(20)18(2)13-8-4-5-9-14(13)19/h3,6-7,10-11,13-14,19H,4-5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOKOWUZLBYDOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C1CCCCC1O)OC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(3-isopropyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]-N-methyl-2-oxoethanamine](/img/structure/B5346979.png)
![3-(4-chlorophenyl)-2-[(4-isobutoxybenzoyl)amino]acrylic acid](/img/structure/B5346988.png)
![N-[1-(6,6-dimethyl-3-oxobicyclo[3.1.0]hex-2-ylidene)ethyl]-3-phenylacrylamide](/img/structure/B5346996.png)
![[4-({[(4-methoxyphenyl)amino]carbonyl}amino)phenyl]acetic acid](/img/structure/B5347002.png)
![N-{3-[2-(3,4-dichlorophenyl)morpholin-4-yl]propyl}methanesulfonamide](/img/structure/B5347011.png)
![1'-(cyclopropylcarbonyl)-N-[2-(5-methyl-2-furyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5347019.png)
![1-[6-methyl-2-(methylamino)pyrimidin-4-yl]-4-[(6-methylpyridin-3-yl)oxy]piperidine-4-carboxylic acid](/img/structure/B5347020.png)
![allyl 2-[(2-bromobenzoyl)amino]-3-(4-chlorophenyl)acrylate](/img/structure/B5347025.png)
![3-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-1,5,6-trimethylpyridin-2(1H)-one](/img/structure/B5347027.png)

![methyl 4-{[4-(2-methoxybenzoyl)-1-piperazinyl]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5347034.png)
![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-2-yl)carbonyl]-3-(hydroxymethyl)-3-piperidinol](/img/structure/B5347039.png)
![3-({[(3,4-dimethoxyphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B5347043.png)
![ethyl 7-amino-4-oxo-6-(phenylsulfonyl)-3-(3-pyridinyl)-8-(3-pyridinylmethylene)-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1-carboxylate](/img/structure/B5347049.png)